4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline
Description
Properties
IUPAC Name |
4-chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-5-6-11(15)10(7-9)13-16-12(17-18-13)8-3-1-2-4-8/h5-8H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOEBCSFVHMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses. The intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been revealed, which might play a role in its interaction with its targets.
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, suggesting that they may affect the carbonic anhydrase pathway.
Biological Activity
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 263.72 g/mol
- CAS Number : 1182447-14-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. The oxadiazole moiety is known to enhance the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
-
Cytotoxicity :
- In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Apoptosis Induction :
- Enzyme Inhibition :
Study 1: Anticancer Activity
A study conducted on various oxadiazole derivatives indicated that this compound demonstrated superior anticancer activity compared to other derivatives. The research utilized a panel of cancer cell lines including CEM-13 (T acute lymphoblastic leukemia) and U937 (acute monocytic leukemia), showcasing its potential as a therapeutic agent in oncology .
Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that the compound significantly increased the expression levels of apoptotic markers such as p53 and reduced cell viability in a dose-dependent manner. Western blot analysis confirmed the cleavage of caspase-3, indicating the initiation of apoptotic pathways .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | ~0.65 | Apoptosis induction |
| Cytotoxicity | MDA-MB-231 | ~2.41 | Apoptosis induction |
| Enzyme Inhibition | hCA IX | 89 pM | Enzyme inhibition |
| Enzyme Inhibition | hCA II | 0.75 nM | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Substituent Analysis
The 1,2,4-oxadiazole scaffold is frequently modified to tune physicochemical and biological properties. Key structural variations among analogs include:
- Substituent on the oxadiazole ring : Cyclopentyl (target compound) vs. tert-butyl, methyl, ethyl, aryl, or polar groups (methoxyethyl).
- Position and type of halogen : Chlorine at position 2 (target) vs. position 4 in other derivatives.
- Aniline modifications : Nitro, methoxy, or alkyl groups on the benzene ring.
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives
Impact of Substituents on Bioactivity
- Cyclopentyl vs. tert-Butyl: The cyclopentyl group (monocyclic, moderate steric bulk) may enhance membrane permeability compared to the highly bulky tert-butyl group. The tert-butyl analog demonstrated antitumor activity (IC₅₀ ~9.4 µM) , suggesting that steric bulk could influence target binding.
- Aryl vs. Aliphatic Groups: Compounds with aryl substituents (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) showed antimicrobial activity against MRSA (MIC 2 µg/mL) . In contrast, the cyclopentyl group’s aliphatic nature may favor interactions with hydrophobic enzyme pockets.
- Chlorine Position: Chlorine at position 2 (target) vs.
Physicochemical Properties
- Hydrogen Bonding : The aniline NH₂ group and oxadiazole N/O atoms provide hydrogen-bonding sites, critical for target engagement .
Q & A
Q. What are the most effective synthetic routes for 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline?
Methodological Answer: The compound can be synthesized via two primary routes:
- Amidoxime Route : React cyclopentylamidoxime with a halogenated aniline derivative (e.g., 4-chloro-2-aminobenzoic acid) in a one-pot reaction. Activation with carbodiimides (e.g., CDI) followed by cyclodehydration at 120°C for 4 hours yields the oxadiazole core .
- 1,3-Dipolar Cycloaddition : Utilize nitrile oxides and nitriles under microwave irradiation to form the oxadiazole ring, followed by functionalization of the aniline group .
Optimization Tips : Use DMF as a solvent to enhance reaction efficiency, and purify via column chromatography (59–75% yields reported for analogs) .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to confirm bond angles, ring orientation (interplanar angles ~9–22°), and hydrogen-bonding patterns (e.g., NH···O interactions) .
- Spectroscopic Techniques : Use - and -NMR to verify substituent positions (e.g., cyclopentyl group at C3 of oxadiazole) and FT-IR to confirm NH and C-Cl stretches .
Q. What factors influence the solubility and stability of this compound in biological assays?
Methodological Answer:
- Solubility : The cyclopentyl group increases lipophilicity, reducing aqueous solubility. Use co-solvents like DMSO (≤10% v/v) or PEG-400 to prepare stock solutions .
- Stability : Monitor pH (6–8 preferred) and avoid prolonged exposure to light/heat. LC-MS tracking is recommended to detect decomposition .
Q. What preliminary biological activities have been reported for structural analogs?
Methodological Answer:
- Anticancer Activity : Analogs with tert-butyl or methyl substituents exhibit moderate activity (IC ~9–20 µM) against 11 cancer cell lines via apoptosis induction .
- Antimicrobial Potential : Oxadiazole-aniline hybrids show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely through membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Analysis : Replace cyclopentyl with tert-butyl or aryl groups to assess steric/electronic effects. For example, tert-butyl analogs show enhanced anticancer potency due to hydrophobic interactions with target proteins .
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the aniline para-position to improve metabolic stability .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Q. What strategies are effective for elucidating multi-target mechanisms of action?
Methodological Answer:
Q. How can computational methods improve synthetic route design?
Methodological Answer:
- DFT Calculations : Predict reaction energetics for cyclodehydration steps (e.g., activation energy ~25 kcal/mol for tert-butyl analogs) to optimize temperature and catalyst use .
- Retrosynthetic AI Tools : Leverage platforms like ASKCOS to propose viable pathways for introducing the chloro-aniline moiety .
Q. What analytical techniques resolve structural ambiguities in analogs?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between cyclopentyl protons and the oxadiazole ring to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HR-MS) : Differentiate isomers (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) via exact mass matching (<2 ppm error) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
